molecular formula C12H14N4O2S B10961754 N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1-methyl-1H-pyrazole-4-carboxamide

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B10961754
M. Wt: 278.33 g/mol
InChI Key: MQPHDBIRZPSCFS-UHFFFAOYSA-N
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Description

N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a heterocyclic compound that features a thienyl and pyrazole ring

Properties

Molecular Formula

C12H14N4O2S

Molecular Weight

278.33 g/mol

IUPAC Name

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C12H14N4O2S/c1-6-7(2)19-12(9(6)10(13)17)15-11(18)8-4-14-16(3)5-8/h4-5H,1-3H3,(H2,13,17)(H,15,18)

InChI Key

MQPHDBIRZPSCFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CN(N=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the reaction of 3-(aminocarbonyl)-4,5-dimethyl-2-thiophene with 1-methyl-1H-pyrazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific combination of a thienyl and pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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